Cas no 72518-16-2 (3-Bromo-2-fluoro-5-methylbenzoic acid)

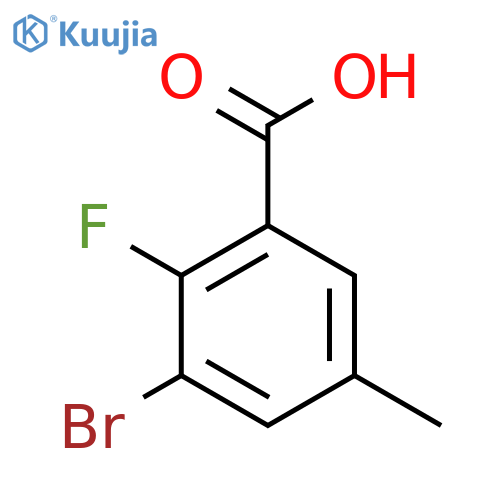

72518-16-2 structure

商品名:3-Bromo-2-fluoro-5-methylbenzoic acid

3-Bromo-2-fluoro-5-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-bromo-2-fluoro-5-methylbenzoic acid

- JFAQBRSYTNDGBL-UHFFFAOYSA-N

- Benzoicacid,3-bromo-2-fluoro-5-methyl-

- 3-bromo-2-fluoro-5-methyl-benzoic acid

- AK178653

- Z2689172065

- 3-Bromo-2-fluoro-5-methylbenzoic acid

-

- MDL: MFCD00506954

- インチ: 1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)

- InChIKey: JFAQBRSYTNDGBL-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C(=O)O[H])C([H])=C(C([H])([H])[H])C=1[H])F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 186

- トポロジー分子極性表面積: 37.3

3-Bromo-2-fluoro-5-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-315984-1.0g |

3-bromo-2-fluoro-5-methylbenzoic acid |

72518-16-2 | 95.0% | 1.0g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-315984-0.5g |

3-bromo-2-fluoro-5-methylbenzoic acid |

72518-16-2 | 95.0% | 0.5g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-315984-5.0g |

3-bromo-2-fluoro-5-methylbenzoic acid |

72518-16-2 | 95.0% | 5.0g |

$60.0 | 2025-02-20 | |

| Enamine | EN300-315984-0.05g |

3-bromo-2-fluoro-5-methylbenzoic acid |

72518-16-2 | 95.0% | 0.05g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-315984-0.1g |

3-bromo-2-fluoro-5-methylbenzoic acid |

72518-16-2 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1316675-10G |

3-bromo-2-fluoro-5-methylbenzoic acid |

72518-16-2 | 97% | 10g |

$305 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0720-10G |

3-bromo-2-fluoro-5-methylbenzoic acid |

72518-16-2 | 95% | 10g |

¥ 1,623.00 | 2023-03-14 | |

| Alichem | A019102624-5g |

3-Bromo-2-fluoro-5-methylbenzoic acid |

72518-16-2 | 95% | 5g |

$151.47 | 2023-09-01 | |

| Enamine | EN300-315984-2.5g |

3-bromo-2-fluoro-5-methylbenzoic acid |

72518-16-2 | 95.0% | 2.5g |

$33.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZP522-5g |

3-Bromo-2-fluoro-5-methylbenzoic acid |

72518-16-2 | 95+% | 5g |

1242.0CNY | 2021-07-17 |

3-Bromo-2-fluoro-5-methylbenzoic acid 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

72518-16-2 (3-Bromo-2-fluoro-5-methylbenzoic acid) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:72518-16-2)3-Bromo-2-fluoro-5-methylbenzoic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):214.0/856.0